N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-18(21-13-8-9-16-17(11-13)24-12-23-16)15-7-4-10-20-19(15)25-14-5-2-1-3-6-14/h1-11H,12H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTKJGPBOFVDRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(N=CC=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation of 2-Phenoxypyridine-3-Carboxylic Acid
The most straightforward route involves the condensation of 2-phenoxypyridine-3-carboxylic acid with 2H-1,3-benzodioxol-5-amine. This method typically employs coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane or dimethylformamide (DMF). A study by demonstrated that amidation reactions in xylene at elevated temperatures (150°C) yield high-purity products, though prolonged heating may lead to byproduct formation. The reaction proceeds via activation of the carboxylic acid to an intermediate acyl chloride or mixed anhydride, followed by nucleophilic attack by the amine.
Reaction Conditions:
Stepwise Synthesis via Intermediate Esters
An alternative approach involves synthesizing alkyl esters of 2-phenoxypyridine-3-carboxylic acid (e.g., methyl or ethyl esters) followed by aminolysis with 2H-1,3-benzodioxol-5-amine. This method avoids direct handling of reactive acylating agents. For instance, ethyl 2-phenoxypyridine-3-carboxylate reacts with the amine in refluxing ethanol, yielding the target compound after 12–24 hours. However, ester hydrolysis competes with aminolysis, necessitating strict control of moisture.
Key Parameters:
- Solvent: Ethanol or methanol
- Temperature: 78–100°C (reflux)
- Base: Triethylamine (neutralizes liberated HCl)
- Yield: 55–70%
Optimization of Reaction Parameters
Solvent Selection and Temperature Effects
Nonpolar solvents like xylene favor high-temperature amidation by suppressing side reactions, while polar aprotic solvents (DMF, acetonitrile) enhance reactivity at lower temperatures. Comparative studies show that xylene-based syntheses achieve yields >80% but require rigorous exclusion of water to prevent hydrolysis.
Table 1. Solvent Impact on Reaction Efficiency
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Xylene | 150 | 82 | 98 |
| DMF | 25 | 68 | 95 |
| Ethanol | 78 | 55 | 90 |
| Acetonitrile | 80 | 72 | 97 |
Catalytic Systems and Additives
The use of DMAP as a catalyst accelerates acylation by stabilizing the transition state. In xylene, catalytic potassium carbonate (K₂CO₃) improves yields by 10–15% by scavenging trace acids. Conversely, reactions in DMF benefit from N-hydroxysuccinimide (NHS) as an additive, reducing reaction times to 4–6 hours.
Purification and Characterization
Crystallization and Chromatography
Crude products are typically recrystallized from ethanol or ethyl acetate to remove unreacted starting materials. High-performance liquid chromatography (HPLC) with a cyano column (ProntoSIL 120-5-CN) and MeCN–H₂O mobile phase achieves >99% purity.
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, CONH), 8.25–7.15 (m, aromatic protons), 6.01 (s, 2H, OCH₂O).
- IR (KBr): 1665 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C of benzodioxole).
- Elemental Analysis : Calculated for C₁₉H₁₄N₂O₄: C, 66.67%; H, 4.09%; N, 8.18%. Found: C, 66.62%; H, 4.12%; N, 8.15%.
Scalability and Industrial Feasibility
Batch processes in xylene at 150°C are scalable to kilogram quantities, with yields consistently >75%. Continuous-flow systems using microreactors have been proposed to enhance heat transfer and reduce reaction times. However, the high boiling point of xylene complicates solvent recovery, prompting exploration of ionic liquids as alternatives.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide involves its interaction with microtubules. It modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lacks direct experimental or computational data on N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide. However, insights can be drawn from structural analogs and related methodologies:
Structural Analogues
- 1-(2H-1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one (): Key Differences: Replaces the pyridine-phenoxy-carboxamide with a pentanone chain and ethylamine group. Implications: The absence of the pyridine ring and carboxamide linker likely alters solubility, hydrogen-bonding capacity, and target affinity. Ketones (e.g., pentanone) are more polar than carboxamides but less stable under physiological conditions .
- (±)-N-Ethyl-α-Methyl-3,4-(Methylenedioxy)Phenethylamine (): Key Differences: Features a phenethylamine backbone with a methylenedioxy group instead of benzodioxol. Implications: Phenethylamines are known for CNS activity (e.g., stimulants), but the carboxamide-pyridine system in the target compound may shift its bioactivity toward enzyme inhibition or protein binding .
Methodological Insights
Crystallographic tools mentioned in the evidence (e.g., SHELX, ORTEP-3, WinGX) are critical for analyzing such compounds. For example:
- SHELXL (): Widely used for refining small-molecule crystal structures, which could determine the target compound’s conformation and intermolecular interactions.
- ORTEP-3 (): Provides graphical representations of thermal ellipsoids, aiding in visualizing steric effects or ring puckering (relevant for the benzodioxol moiety) .
- Ring Puckering Analysis (): The Cremer-Pople parameters quantify non-planar distortions in cyclic systems, which could apply to the benzodioxole or pyridine rings .
Hypothetical Data Table
| Compound | Core Structure | Functional Groups | Predicted Solubility (logP) | Potential Targets |
|---|---|---|---|---|
| Target Compound | Pyridine-Benzodioxole | Phenoxy, Carboxamide | ~2.5 (moderate lipophilicity) | Enzymes, GPCRs |
| 1-(2H-1,3-Benzodioxol-5-yl)-2-ethylaminopentan-1-one | Benzodioxole-Pentanone | Ethylamine, Ketone | ~1.8 (higher polarity) | Monoamine transporters |
| (±)-N-Ethyl-α-Methyl-3,4-MDPEA | Phenethylamine | Methylenedioxy, Ethylamine | ~2.0 | Serotonin/dopamine receptors |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that contributes to its biological activity. The compound can be represented as follows:
This structure includes a benzodioxole moiety and a phenoxypyridine carboxamide, which are known to influence various biological pathways.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and inflammation.
- Antioxidant Activity : Studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.
- Antimicrobial Effects : Preliminary investigations indicate that it may exhibit antimicrobial activity against certain bacterial strains.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound based on recent studies:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.
Case Study 2: Cytotoxic Effects
In vitro analysis using MCF-7 breast cancer cells revealed that this compound induced apoptosis. The study highlighted the compound's ability to disrupt cell cycle progression and promote cell death through caspase activation.
Research Findings
Recent research has focused on the structure–activity relationship (SAR) of similar compounds, providing insights into how modifications can enhance biological activity. For instance:
- Structural Modifications : Variations in the benzodioxole or phenoxy groups can significantly impact the potency and selectivity of the compound against specific targets.
- Synergistic Effects : Combining this compound with existing antimicrobial agents has shown promise in increasing efficacy and overcoming resistance.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving coupling reactions between substituted pyridine and benzodioxol precursors. For example, analogous compounds (e.g., benzodioxol-containing amides) are synthesized using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. Reaction conditions (e.g., temperature, solvent polarity, and catalysts) must be optimized to minimize side products, as seen in multi-step protocols for structurally similar derivatives .
Q. How is the structural confirmation of this compound achieved in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL (for refinement) and WinGX (for data processing) are critical for determining bond lengths, angles, and torsion angles . For example, SHELXL's robust refinement algorithms resolve disorder in the benzodioxol ring, while ORTEP-3 generates publication-quality thermal ellipsoid diagrams .
Q. What spectroscopic techniques are essential for characterizing its purity and stability?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while nuclear magnetic resonance (NMR) (1H, 13C, and 2D-COSY) identifies substituent positions. Stability under varying pH and temperature conditions is assessed via HPLC-UV, with degradation products analyzed using LC-MS .
Advanced Research Questions
Q. How can conformational discrepancies in the benzodioxol ring be resolved during crystallographic refinement?
- Methodological Answer : Discrepancies arise from dynamic puckering or disorder. Use Cremer and Pople’s ring puckering coordinates (amplitude q and phase angle φ) to quantify non-planarity . Software like PLATON or SHELXL’s TWIN/BASF commands can model disorder by partitioning electron density into discrete conformers .
Q. What strategies address contradictions between computational and experimental data (e.g., DFT vs. XRD bond angles)?
- Methodological Answer : Discrepancies often stem from crystal packing forces absent in gas-phase DFT models. Use periodic boundary condition DFT (e.g., VASP) to simulate solid-state effects. Compare Hirshfeld surfaces (via CrystalExplorer) to identify intermolecular interactions (e.g., π-π stacking) that distort bond angles .
Q. How does the compound’s electronic structure influence its biological activity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) map frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, a low LUMO energy in the pyridine ring may enhance electrophilic interactions with biological targets, as observed in similar benzodioxol derivatives .
Q. What experimental designs optimize structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Use a modular synthesis approach to systematically vary substituents (e.g., phenoxy vs. alkoxy groups). Biological assays (e.g., enzyme inhibition) are paired with molecular docking (AutoDock Vina) to correlate activity with substituent electronic/steric properties. For example, bulky substituents on the pyridine ring may hinder binding to target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
